molecular formula C8H3BrCl2O2 B2394853 5-Bromoisophthaloyl dichloride CAS No. 57863-69-1

5-Bromoisophthaloyl dichloride

Cat. No.: B2394853
CAS No.: 57863-69-1
M. Wt: 281.91
InChI Key: MMGMYZMTUVIVSU-UHFFFAOYSA-N
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Description

5-Bromoisophthaloyl dichloride is an organic compound with the molecular formula C8H3BrCl2O2 and a molecular weight of 281.92 g/mol . It is a derivative of isophthalic acid, where two chlorine atoms are substituted at the carboxyl groups and a bromine atom is substituted at the 5-position of the benzene ring. This compound is primarily used as an intermediate in the synthesis of various polymers and other organic compounds.

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 5-Bromoisophthaloyl dichloride . These factors could affect its reactivity, its interactions with biological targets, and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoisophthaloyl dichloride typically involves the chlorination of 5-bromoisophthalic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods: In industrial settings, the preparation of this compound can be achieved through a continuous flow process where 5-bromoisophthalic acid is reacted with thionyl chloride in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: 5-Bromoisophthaloyl dichloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 5-bromoisophthalic acid and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with diamines to form polyamides.

Common Reagents and Conditions:

    Amines: Reacts with primary or secondary amines under mild conditions to form amides.

    Alcohols: Reacts with alcohols in the presence of a base to form esters.

    Water: Hydrolyzes in aqueous conditions to form the corresponding acid.

Major Products Formed:

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    5-Bromoisophthalic Acid: Formed from hydrolysis.

Scientific Research Applications

5-Bromoisophthaloyl dichloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Isophthaloyl Chloride: Similar structure but lacks the bromine substituent.

    Terephthaloyl Chloride: Similar structure but with the chlorine atoms at the para positions.

    5-Bromo-1,3-benzenedicarbonyl Dichloride: Another brominated derivative with similar reactivity.

Uniqueness: 5-Bromoisophthaloyl dichloride is unique due to the presence of the bromine atom at the 5-position, which can influence its reactivity and the properties of the resulting products. This bromine substituent can also be used as a handle for further functionalization in organic synthesis .

Properties

IUPAC Name

5-bromobenzene-1,3-dicarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2O2/c9-6-2-4(7(10)12)1-5(3-6)8(11)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGMYZMTUVIVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)Cl)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57863-69-1
Record name 5-Bromo-1,3-benzenedicarbonyl dichloride
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